molecular formula C11H9BrN2OS B3240948 N-benzyl-2-bromothiazole-4-carboxamide CAS No. 1449218-23-8

N-benzyl-2-bromothiazole-4-carboxamide

Cat. No.: B3240948
CAS No.: 1449218-23-8
M. Wt: 297.17 g/mol
InChI Key: OLRVWSKLVHMCOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Benzyl-2-bromothiazole-4-carboxamide (CAS 1449218-23-8) is a brominated heterocyclic compound with the molecular formula C11H9BrN2OS and a molecular weight of 297.17 g/mol . As a member of the thiazole family, this compound features a benzyl group and a bromine atom on its core structure, making it a valuable building block in medicinal chemistry and drug discovery research. Thiazole derivatives are prominent scaffolds in pharmaceutical research due to their wide range of biological activities . The presence of the bromine atom offers a reactive site for further chemical modifications via cross-coupling reactions, allowing researchers to synthesize more complex molecules for screening purposes. This compound is intended for Research Use Only and is not for diagnostic or therapeutic use. Researchers should consult the safety data sheet for proper handling and storage guidelines, which typically recommend sealing the product in dry conditions and storing it in a freezer, often at -20°C or below . Specific hazard statements include H302 (Harmful if swallowed), H312 (Harmful in contact with skin), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-benzyl-2-bromo-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2OS/c12-11-14-9(7-16-11)10(15)13-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLRVWSKLVHMCOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)C2=CSC(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Ii. Synthetic Methodologies for N Benzyl 2 Bromothiazole 4 Carboxamide and Analogues

Direct Synthesis Approaches to N-Benzyl-2-bromothiazole-4-carboxamide

Direct synthesis focuses on the final bond-forming reactions that assemble the complete molecular structure from its immediate precursors. These methods are often favored for their efficiency and straightforward nature.

A foundational approach to synthesizing this compound involves the condensation of a suitable thiazole-4-carboxylic acid derivative with benzylamine (B48309). In this strategy, the thiazole (B1198619) ring is already substituted with the 2-bromo group and the 4-carboxylic acid moiety. The key step is the formation of the amide bond, a reaction of fundamental importance in organic and medicinal chemistry. This transformation typically requires the activation of the carboxylic acid group to facilitate the nucleophilic attack by the amine.

The most direct and common route to this compound is the amidation of 2-bromothiazole-4-carboxylic acid with benzylamine. This reaction can be accomplished through several distinct methods, each with its own set of reagents and conditions.

One of the most traditional methods involves converting the carboxylic acid into a more reactive acyl chloride. This is typically achieved using reagents like thionyl chloride or oxalyl chloride. nih.govgoogle.com The resulting 2-bromo-thiazole-4-carbonyl chloride is then reacted with benzylamine, often in the presence of a base to neutralize the HCl byproduct, to yield the desired amide.

Alternatively, peptide coupling agents are widely used to facilitate the direct amidation of the carboxylic acid without isolating an acyl chloride intermediate. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxyl group, allowing for an efficient reaction with benzylamine. bohrium.com

More recent advancements have introduced catalytic methods for direct amide formation. These approaches are often more environmentally benign. For instance, boric acid has been demonstrated as an effective catalyst for the amidation of carboxylic acids and amines. orgsyn.org Similarly, metal oxides like niobium pentoxide (Nb₂O₅) have been shown to catalyze the direct amidation of various carboxylic acids and amines, offering the advantage of being a reusable heterogeneous catalyst. researchgate.net

Table 1: Amidation Strategies for this compound
MethodActivating/Coupling ReagentTypical ConditionsKey Features
Acyl Chloride FormationThionyl Chloride (SOCl₂) or Oxalyl Chloride ((COCl)₂)Inert solvent (e.g., DCM, Toluene), followed by addition of benzylamine and a base (e.g., Triethylamine).High reactivity; intermediate may be sensitive to moisture. google.combohrium.com
Peptide CouplingDCC, EDCInert solvent (e.g., DMF, DCM) at room temperature.Milder conditions; avoids formation of harsh acid byproducts. bohrium.com
Catalytic AmidationBoric Acid (B(OH)₃)Heating in a solvent like toluene (B28343) with azeotropic removal of water.Simple, inexpensive, and environmentally friendly catalyst. orgsyn.org
Heterogeneous CatalysisNiobium Pentoxide (Nb₂O₅)Heating under solvent-free conditions or in a high-boiling solvent like xylene.Reusable catalyst, applicable to a wide range of substrates. researchgate.net

Precursor Synthesis and Functionalization of Thiazole Rings

Introducing a bromine atom at the C2 position of the thiazole ring can be achieved through several methods. The choice of method often depends on the available starting material.

From 2-Aminothiazoles : A common and effective route is the Sandmeyer-type reaction starting from a 2-aminothiazole (B372263) precursor. For example, 2-aminothiazole-4-carboxylic acid or its ethyl ester can be treated with sodium nitrite (B80452) in the presence of a copper(I) bromide or a mixture of hydrobromic acid and a copper salt to replace the amino group with a bromine atom.

Direct Bromination : Direct electrophilic bromination of the thiazole ring is another possibility. The reactivity of the thiazole ring generally favors substitution at the C5 position. pharmaguideline.com However, by controlling the reaction conditions or by using specific starting materials, bromination at the C2 position can be achieved. For instance, treatment of 2-aminothiazole-4-carboxylic acid with N-bromosuccinimide (NBS) can yield the 2-bromo derivative. chemicalbook.com

Halogen-Metal Exchange : For polyhalogenated thiazoles, a selective halogen-metal exchange followed by quenching can be used. For instance, a more reactive bromine atom can be exchanged with lithium using an organolithium reagent like n-butyllithium, which can then be manipulated. researchgate.net

Table 2: Selected Halogenation Techniques for Thiazole Ring Precursors
Starting MaterialReagentsReaction TypeTypical YieldReference
2-Amino-thiazole-4-carboxylic acid ethyl esterNaNO₂, CuSO₄, NaBr, H₂SO₄Sandmeyer ReactionNot specified, but effective for analogue synthesis.
2-Aminothiazole-4-carboxylic acidN-Bromosuccinimide (NBS), Dibenzoyl PeroxideRadical Substitution/Addition93% chemicalbook.com
2,5-Dibromothiazolen-BuLi (selectively reacts at C5), then electrophileHalogen-Metal ExchangeHigh yields for subsequent functionalization. researchgate.net

The introduction of the carboxamide group at the C4 position is intrinsically linked to the synthesis of the 4-carboxylic acid precursor. The acid itself can be synthesized through various routes, such as the oxidation of a 4-methylthiazole (B1212942) or 4-(hydroxymethyl)thiazole. google.com A powerful method involves a halogen-metal exchange on a 2,4-dihalothiazole, followed by carboxylation. For instance, treating 2,4-dibromothiazole (B130268) with n-butyllithium at low temperatures can selectively form the 5-lithio species, but careful selection of reagents and conditions can target other positions. researchgate.net A more general approach for similar systems involves the lithiation of a brominated heterocycle (like 2-bromothiazole) followed by quenching with dry carbon dioxide (CO₂) to form the corresponding carboxylic acid. google.com

Once the 2-bromothiazole-4-carboxylic acid precursor is obtained, the carboxamide functionality is introduced via the amidation strategies detailed in section 2.1.2.

Advanced Synthetic Transformations for Derivative Development

The this compound scaffold serves as a versatile platform for the development of a wide range of derivatives. Advanced synthetic transformations can be applied to modify each component of the molecule.

Modification at the C2 Position : The bromine atom at the C2 position is a key functional handle for diversification. It can readily participate in nucleophilic aromatic substitution reactions with various nucleophiles, such as amines, alcohols, and thiols, to generate a library of 2-substituted thiazole analogues. Furthermore, the C2-bromo group is an excellent substrate for transition-metal-catalyzed cross-coupling reactions, including Suzuki, Stille, Heck, and Sonogashira couplings, allowing for the introduction of diverse aryl, heteroaryl, or alkyl groups.

Modification of the Benzyl (B1604629) Group : A straightforward method for creating diversity is to use a variety of substituted benzylamines in the initial amidation step. This allows for the exploration of the structure-activity relationship related to the N-benzyl moiety. researchgate.net

Modification of the Thiazole Ring : While the thiazole ring is generally electron-deficient, further functionalization is possible. Depending on the existing substituents, electrophilic substitution could potentially occur at the C5 position.

These advanced transformations are instrumental in medicinal chemistry for optimizing the biological activity of lead compounds. nih.govresearchgate.net

Cross-Coupling Reactions for Thiazole Modification

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the 2-bromothiazole (B21250) core. The bromine atom at the C2 position is susceptible to a range of coupling reactions, allowing for the introduction of carbon- and nitrogen-based substituents. tum.deresearchgate.net This reactivity is due to the electron-deficient nature of the C2 position on the thiazole ring. tum.depharmaguideline.com

Suzuki-Miyaura Coupling: This reaction is a powerful method for forming carbon-carbon bonds by coupling the 2-bromothiazole with various organoboron reagents, such as boronic acids or their esters. youtube.comwikipedia.org Research has demonstrated the successful application of Suzuki coupling to 2-bromothiazole derivatives, enabling the synthesis of 2-arylthiazoles. For instance, studies on 4-bromo-2-ketothiazoles have shown that palladium-catalyzed borylation followed by Suzuki cross-coupling provides efficient access to complex bi-heterocyclic structures. nih.gov While direct examples on this compound are specific, the general methodology is broadly applicable. A novel ligand-free Suzuki-Miyaura coupling method has been developed for sterically hindered 2'-bromo-2-aryl benzothiazoles, which relies on the formation of a palladacyclic intermediate and achieves excellent yields. nih.gov

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, such as 2-bromothiazole. wikipedia.orgorganic-chemistry.org This reaction, typically catalyzed by palladium and a copper(I) co-catalyst, is used to introduce alkynyl moieties onto the thiazole ring. organic-chemistry.orgmdpi.com The protocol has been successfully applied to 2,4-dibromothiazole, where regioselective coupling occurs at the more reactive C2 position to produce 2-alkynyl-4-bromothiazoles. nih.gov Copper-free Sonogashira conditions have also been developed, which can mitigate the issue of alkyne homocoupling. nih.gov

Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a cornerstone for forming carbon-nitrogen bonds, coupling aryl halides with amines. wikipedia.orgorganic-chemistry.orgyoutube.com It allows for the direct introduction of primary or secondary amines at the C2 position of the thiazole ring, replacing the bromine atom. youtube.com The reaction's scope has been expanded through the development of specialized, bulky, electron-rich phosphine (B1218219) ligands that enhance catalyst efficiency and tolerate a wide range of functional groups. youtube.com This method provides a direct pathway to 2-amino-thiazole derivatives from their 2-bromo precursors.

Table 1: Overview of Cross-Coupling Reactions on 2-Bromothiazole Scaffolds
Reaction NameCoupling PartnersCatalyst System (Typical)Bond FormedReference
Suzuki-Miyaura Coupling2-Bromothiazole + Organoboron Reagent (R-B(OH)₂)Pd Catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)-C(sp²) / C(sp²)-C(sp³) wikipedia.orgnih.govnih.gov
Sonogashira Coupling2-Bromothiazole + Terminal Alkyne (R-C≡CH)Pd Catalyst, Cu(I) Co-catalyst, BaseC(sp²)-C(sp) wikipedia.orgorganic-chemistry.orgnih.gov
Buchwald-Hartwig Amination2-Bromothiazole + Amine (R₂NH)Pd Catalyst, Phosphine Ligand, BaseC(sp²)-N wikipedia.orgorganic-chemistry.orgyoutube.com

Multicomponent Reactions for Thiazole Carboxamide Diversification

Multicomponent reactions (MCRs) offer a highly efficient strategy for synthesizing complex molecules like thiazole carboxamides in a single step from three or more starting materials. nih.govacs.org These reactions are prized for their atom economy and ability to rapidly generate molecular diversity.

Ugi Reaction: The Ugi four-component reaction (U-4CR) typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino carboxamide. nih.govnih.gov Variations of the Ugi reaction can be adapted for heterocycle synthesis. For example, using a thiocarboxylic acid as one component can lead to the formation of an endothiopeptide intermediate, which can then be cyclized to form a thiazole ring. researchgate.net This approach allows for the direct construction of complex peptidic thiazoles. researchgate.net

Passerini Reaction: As the first isocyanide-based MCR discovered, the Passerini three-component reaction (P-3CR) combines a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to yield an α-acyloxy carboxamide. rsc.orgmdpi.com While not directly forming a thiazole ring, post-condensation modifications of the Passerini adduct can be designed to construct the heterocyclic core. researchgate.net For instance, a strategically chosen starting material containing a thioamide functionality could potentially undergo a Passerini reaction followed by an intramolecular cyclization to furnish the desired thiazole carboxamide structure.

Table 2: Multicomponent Reactions for Heterocyclic Synthesis
Reaction NameTypical ComponentsKey Intermediate/Product ScaffoldPotential for Thiazole SynthesisReference
Ugi Reaction (U-4CR)Aldehyde, Amine, Carboxylic Acid, Isocyanideα-Acylamino CarboxamideDirect synthesis of thiazole-containing peptides using thiocarboxylic acids. nih.govnih.govresearchgate.net
Passerini Reaction (P-3CR)Ketone/Aldehyde, Carboxylic Acid, Isocyanideα-Acyloxy CarboxamidePost-reaction cyclization of a functionalized adduct to form the thiazole ring. rsc.orgmdpi.comresearchgate.net

Reaction Mechanism Elucidation in Thiazole Synthesis

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and expanding the substrate scope. The Hantzsch thiazole synthesis is one of the most fundamental and widely studied methods for forming the thiazole ring. synarchive.comnih.gov

The Hantzsch synthesis involves the condensation of an α-haloketone with a thioamide. synarchive.comchemhelpasap.com The mechanism proceeds through several distinct steps:

S-Nucleophilic Attack: The reaction initiates with the sulfur atom of the thioamide acting as a nucleophile, attacking the α-carbon of the haloketone in an Sₙ2 reaction to displace the halide. youtube.com

Tautomerization and Cyclization: Following the initial attack, a tautomerization may occur. The key ring-forming step is an intramolecular nucleophilic attack by the thioamide's nitrogen atom onto the carbonyl carbon of the former ketone. chemhelpasap.comyoutube.com

Dehydration: The resulting cyclic intermediate, a thiazoline (B8809763) derivative, then undergoes dehydration (loss of a water molecule) to form the final, stable aromatic thiazole ring. youtube.comnih.gov

This pathway is generally high-yielding and straightforward to perform, making it a cornerstone of thiazole chemistry. chemhelpasap.com Variations of this mechanism exist, including visible-light-induced syntheses that may proceed through radical intermediates via a Single Electron Transfer (SET) process. researchgate.net

Iii. Spectroscopic and Structural Characterization of N Benzyl 2 Bromothiazole 4 Carboxamide

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and coupling constants, the precise connectivity and chemical environment of each proton and carbon atom can be determined.

Proton NMR (¹H NMR) spectroscopy identifies the different types of protons in a molecule and provides insights into their neighboring atoms. In the predicted ¹H NMR spectrum of N-benzyl-2-bromothiazole-4-carboxamide, distinct signals corresponding to the protons of the benzyl (B1604629) group, the amide N-H, and the thiazole (B1198619) ring are expected.

The protons of the phenyl ring are anticipated to appear in the aromatic region, typically between 7.20 and 7.40 ppm. The methylene (B1212753) (CH₂) protons of the benzyl group would likely present as a doublet around 4.6 ppm, coupled to the amide proton. rsc.org The single proton on the thiazole ring is expected to resonate as a singlet further downfield, estimated around 8.2 ppm, due to the electronic environment of the heterocyclic ring. chemicalbook.comchemicalbook.com The amide proton (N-H) is expected to show a broad triplet signal, potentially around 8.5-9.0 ppm.

Predicted ¹H NMR Data for this compound

Chemical Shift (δ) (ppm) Multiplicity Integration Assignment
~8.5-9.0 t (broad) 1H -NH-
~8.22 s 1H Thiazole C5-H
~7.20-7.40 m 5H Phenyl protons

Note: The data presented is predicted based on analogous structures and typical chemical shift values. Experimental values may vary.

Carbon-13 NMR provides information on the different carbon environments within the molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, each unique carbon atom will correspond to a single peak.

The carbonyl carbon (C=O) of the amide is expected to have the largest chemical shift, appearing around 160-165 ppm. libretexts.org The carbon atom attached to the bromine in the thiazole ring (C2) is predicted to be in the range of 145-150 ppm. The carbons of the phenyl ring typically resonate between 127 and 138 ppm. organicchemistrydata.orgoregonstate.edu The benzylic CH₂ carbon is expected around 44 ppm, and the other carbons of the thiazole ring would appear in the 120-148 ppm range. rsc.orgoregonstate.edu

Predicted ¹³C NMR Data for this compound

Chemical Shift (δ) (ppm) Assignment
~162.0 Amide C=O
~148.5 Thiazole C4
~146.7 Thiazole C2-Br
~137.5 Phenyl C (quaternary)
~128.8 Phenyl CH
~127.9 Phenyl CH
~127.5 Phenyl CH
~125.0 Thiazole C5

Note: The data presented is predicted based on analogous structures and typical chemical shift values from spectral databases. wisc.edu Experimental values may vary.

Vibrational Spectroscopy

Vibrational spectroscopy probes the vibrational modes of a molecule, providing a characteristic "fingerprint" based on its functional groups.

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would confirm the presence of the amide and aromatic functionalities.

Key expected absorptions include a sharp peak for the N-H stretch of the secondary amide around 3300-3350 cm⁻¹. instanano.comlibretexts.org A strong absorption corresponding to the amide carbonyl (C=O) group should appear in the region of 1640-1680 cm⁻¹. vscht.czlibretexts.org Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic ring would appear between 1400 and 1600 cm⁻¹. vscht.czrsc.org The C-Br stretch is anticipated to show a weak absorption at lower wavenumbers, typically in the 515-690 cm⁻¹ range. libretexts.org

Predicted FT-IR Absorption Bands for this compound

Wavenumber (cm⁻¹) Intensity Functional Group Vibrational Mode
~3330 Medium, Sharp N-H Stretching
~3060 Medium Aromatic C-H Stretching
~2930 Weak Aliphatic C-H Stretching
~1655 Strong Amide C=O Stretching
~1540 Medium N-H Bending
~1450 & ~1495 Medium-Weak Aromatic C=C Stretching

Note: The data presented is predicted based on characteristic functional group absorption frequencies. instanano.comlibretexts.org Experimental values may vary.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions.

Mass Spectrometry for Molecular Weight Confirmation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, allowing for the confirmation of the molecular weight and elemental composition of a compound. The molecular formula for this compound is C₁₁H₉BrN₂OS, corresponding to a monoisotopic mass of approximately 295.97 g/mol .

In a typical mass spectrum, the molecular ion peak (M⁺) would be observed. A key feature for this compound would be the characteristic isotopic pattern of bromine. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. Therefore, the mass spectrum should exhibit two prominent peaks for the molecular ion: one for the molecule containing ⁷⁹Br (M⁺) and another, two mass units higher, for the molecule containing ⁸¹Br ([M+2]⁺), with nearly equal intensity. The observation of this isotopic signature provides definitive evidence for the presence of a single bromine atom in the molecule.

Iv. Computational Chemistry and Theoretical Investigations of N Benzyl 2 Bromothiazole 4 Carboxamide

Density Functional Theory (DFT) Calculations

No published studies detailing the optimized geometry or conformational analysis of N-benzyl-2-bromothiazole-4-carboxamide using DFT methods were found. Such studies would typically involve calculating the molecule's most stable three-dimensional structure and exploring its various possible conformations.

Data regarding the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, which are crucial for understanding the compound's reactivity and electronic transitions, are not available. Similarly, no information was found on the molecular electrostatic potential, which would illustrate the charge distribution and potential sites for electrophilic and nucleophilic attack.

There are no available data from Natural Population Analysis or other methods to describe the charge distribution on the individual atoms of this compound.

While patents mention the use of NMR for characterization in syntheses involving this compound, predicted NMR and IR spectroscopic data derived from computational models are not reported in the available literature.

Molecular Docking Studies

No molecular docking studies have been published that investigate the potential binding of this compound to any protein targets. Therefore, information on its potential ligand-protein interactions and binding modes is unavailable.

Identification of Potential Molecular Targets via In Silico Screening

In silico virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, which is typically a protein or enzyme. nih.gov In the context of this compound, this process is reversed; the compound is docked against a panel of known protein structures to identify potential molecular targets. This approach helps to hypothesize the compound's mechanism of action by identifying proteins with which it has a high binding affinity.

The process involves using molecular docking programs to place the three-dimensional structure of this compound into the binding sites of a library of clinically relevant proteins. iosrjournals.org The software then calculates a "docking score," which estimates the binding affinity (often expressed in kcal/mol) between the compound and each protein. nih.gov A lower docking score generally indicates a more favorable binding interaction.

Studies on structurally similar thiazole (B1198619) carboxamide derivatives have identified a range of potential protein targets, suggesting possible avenues of investigation for this compound. These targets are often involved in key cellular processes related to various diseases. For example, different thiazole derivatives have been docked against enzymes like cyclooxygenase (COX-1 and COX-2), which are involved in inflammation, and DNA gyrase, a crucial bacterial enzyme. acs.orgnih.gov Other identified targets for related compounds include the Rho family of GTPases and c-Met kinase, which are implicated in cancer. nih.govnih.gov

The interaction modes are also analyzed to understand the nature of the binding. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent forces that stabilize the ligand-protein complex. mdpi.com For this compound, the benzyl (B1604629) group, the carboxamide linker, and the bromothiazole ring would all be assessed for their contributions to binding within various protein pockets.

Table 1: Potential Molecular Target Classes for this compound Based on Structurally Related Compounds

Target ClassSpecific ExamplesPotential Therapeutic AreaReferences
Kinasesc-Met Kinase, VEGFR-2Oncology nih.govmdpi.com
CyclooxygenasesCOX-1, COX-2Anti-inflammatory nih.govacs.org
Bacterial EnzymesDNA Gyrase, DihydroorotaseAntibacterial nih.govresearchgate.net
Viral EnzymesHIV-1 Reverse TranscriptaseAntiviral nih.gov
G-ProteinsRho Family of GTPasesOncology nih.gov

This table is illustrative and based on findings for analogous thiazole structures. A specific screening would be required to confirm the targets for this compound.

Quantum Mechanical Computations on Reaction Pathways

Quantum mechanical (QM) methods are employed to study the electronic structure and reactivity of molecules, providing deep insights into chemical reaction mechanisms. These calculations can model reaction pathways, identify intermediate structures, and determine the energy barriers associated with these transformations.

The synthesis of this compound typically involves the formation of an amide bond between a 2-bromothiazole-4-carboxylic acid derivative and benzylamine (B48309). nih.gov Transition state (TS) analysis using QM methods like Density Functional Theory (DFT) can elucidate the precise mechanism of this amide bond formation. ijcce.ac.irnih.gov

DFT calculations are used to optimize the geometries of the reactants, intermediates, transition states, and products along the proposed reaction coordinate. researchgate.net By calculating the energy of each of these structures, an energy profile for the reaction can be constructed. The highest point on this profile corresponds to the transition state, and the energy difference between the reactants and the transition state is the activation energy (Ea). eurjchem.com

This activation energy is a critical parameter in chemical kinetics, as it is directly related to the rate of the reaction. A lower activation energy implies a faster reaction. Kinetic modeling based on transition state theory can use the calculated activation energy to predict reaction rate constants at different temperatures. eurjchem.com

For the synthesis of this compound, such studies would:

Confirm the stepwise versus concerted nature of the amide bond formation.

Evaluate the role of catalysts or coupling agents (like DMAP or EDCI, which are often used in these syntheses) in lowering the activation energy. acs.org

Provide insights into the formation of potential byproducts by modeling alternative reaction pathways.

Analyze the vibrational frequencies of the transition state to confirm it is a true first-order saddle point on the potential energy surface.

These theoretical investigations complement experimental work by explaining observed product distributions and helping to optimize reaction conditions for improved yield and purity. eurjchem.com

In Silico Prediction of Molecular Properties (e.g., ADME for lead optimization, excluding biological outcomes)

In the early stages of drug discovery, it is crucial to evaluate the pharmacokinetic properties of a compound. In silico tools are widely used to predict ADME (Absorption, Distribution, Metabolism, and Excretion) properties, allowing for the early identification and optimization of candidates with drug-like characteristics. frontiersin.orgnih.gov This process of fragment-to-lead optimization is essential for developing viable drug candidates. nih.gov

For this compound, various physicochemical and pharmacokinetic parameters can be calculated using specialized software and web servers (e.g., SwissADME, QikProp). researchgate.netmdpi.com These predictions are based on the molecule's structure and are benchmarked against extensive databases of known drugs. Key properties evaluated for lead optimization include:

Molecular Weight (MW): Affects diffusion and transport across membranes.

Lipophilicity (logP): The octanol-water partition coefficient, which influences solubility and membrane permeability. An optimal range is typically sought. nih.gov

Topological Polar Surface Area (TPSA): An indicator of a molecule's polarity, which correlates with its ability to permeate cell membranes.

Hydrogen Bond Donors (HBD) and Acceptors (HBA): These influence solubility and binding to biological targets.

Number of Rotatable Bonds (nRotb): Relates to conformational flexibility and oral bioavailability.

Drug-Likeness Rules: Compliance with guidelines such as Lipinski's Rule of Five, which suggests that poor absorption or permeation is more likely when a compound violates multiple rules. nih.govnih.gov

Gastrointestinal (GI) Absorption and Blood-Brain Barrier (BBB) Permeation: Predictions of a compound's ability to be absorbed from the gut and to cross into the central nervous system. nih.gov

Table 2: Predicted Physicochemical and ADME Properties of this compound

PropertyPredicted Value / AssessmentSignificance for Lead OptimizationReferences
Physicochemical Properties
Molecular FormulaC₁₁H₉BrN₂OSBasic molecular identity.
Molecular Weight313.17 g/mol Within the typical range for small molecule drugs (<500). nih.gov
logP (Consensus)2.85Indicates good lipophilicity for membrane permeability. nih.gov
Topological Polar Surface Area (TPSA)69.41 ŲSuggests good cell membrane permeability (typically <140 Ų). nih.gov
Hydrogen Bond Donors1Complies with Lipinski's rule (≤5). nih.gov
Hydrogen Bond Acceptors3Complies with Lipinski's rule (≤10). nih.gov
Number of Rotatable Bonds3Indicates good oral bioavailability (typically ≤10). nih.gov
Pharmacokinetics
GI AbsorptionHighHigh likelihood of being well-absorbed from the gut. mdpi.com
Blood-Brain Barrier (BBB) PermeantYesThe molecule may be able to cross into the brain. nih.gov
P-glycoprotein (P-gp) SubstrateNoNot likely to be actively effluxed from cells by P-gp.
Drug-Likeness
Lipinski's Rule of FiveNo violationsPossesses drug-like physicochemical properties for oral bioavailability. nih.govnih.gov
Veber's RuleYesMeets criteria for good oral bioavailability based on TPSA and rotatable bonds. nih.gov
Bioavailability Score0.55Indicates a reasonable probability of having drug-like properties. nih.gov

These in silico predictions suggest that this compound possesses favorable physicochemical properties for a potential oral drug candidate. However, these theoretical data must be validated through subsequent experimental studies.

V. Structure Activity Relationship Sar Investigations of N Benzyl 2 Bromothiazole 4 Carboxamide Derivatives

Impact of Substituent Modifications on Thiazole (B1198619) Ring at Position 2

Halogen Substituent Effects on Chemical Reactivity and Biological Interactions

The bromine atom at the C2 position of the thiazole ring significantly influences the compound's chemical and biological profile. Chemically, the carbon-bromine bond is susceptible to various cross-coupling reactions (e.g., Suzuki, Stille, Buchwald-Hartwig), allowing the 2-bromo-thiazole scaffold to serve as a key intermediate for the synthesis of a diverse library of analogues. This reactivity is foundational for exploring a wide range of substituents at this position.

Biologically, halogens can participate in specific, non-covalent interactions known as halogen bonds. A halogen bond is an attractive interaction between an electrophilic region on the halogen atom and a nucleophilic site, such as a lone pair on oxygen, nitrogen, or sulfur atoms in a biological target like a protein or enzyme. The strength of this interaction typically follows the trend I > Br > Cl > F. The bromine atom in N-benzyl-2-bromothiazole-4-carboxamide can therefore act as a halogen bond donor, potentially contributing to the binding affinity and selectivity of the compound for its target.

Replacement of Bromine with Other Halogens or Heteroatoms

Replacing bromine with other halogens (Fluorine, Chlorine, Iodine) or different heteroatoms can systematically probe the steric, electronic, and lipophilic requirements for optimal activity.

Other Halogens : Swapping bromine for chlorine or fluorine would increase the electronegativity but decrease the size and polarizability of the substituent, potentially weakening halogen bonding while altering steric fit. Conversely, substituting with iodine would provide a larger, more polarizable atom, creating a stronger halogen bond donor but also introducing significant bulk. SAR studies on related benzothiazole compounds have shown that para-halogen substitutions on phenyl rings attached to the thiazole core are important for activity. nih.gov In one study on indole-thiazole derivatives, replacing bromine atoms on an adjacent pyrrole ring with chlorine led to a decrease in potency against DNA gyrase and topoisomerase IV, suggesting that the size and electronic nature of the halogen are finely tuned for activity. nih.gov

Heteroatoms : Replacing the bromine with heteroatom-containing groups, such as an amino (-NH2) or a substituted amino group, drastically changes the properties of the C2 position. An amino group can act as a hydrogen bond donor and can be further functionalized. For example, compounds like N-Benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide replace the halogen with a larger, more complex group capable of multiple hydrogen bonding interactions, completely altering the binding mode. bldpharm.com Such a change transforms the C2 position from a potential halogen bond donor to a hydrogen bond donor/acceptor site, which could fundamentally change its biological target or binding affinity.

Parent Scaffold Position Substituent (X) Observed Effect Reference Compound(s)
Indole-ThiazolePyrrole RingBrActive against DNA gyraseCompound 7f
Indole-ThiazolePyrrole RingClDecreased potency vs. BrCompounds 7i–n
Thiazole-PyrazolineThiazole C4p-bromophenylIncreased antifungal/antituberculosis activityCompound 59
ThiazoleThiazole C2-NH-pyrimidinylExample of heteroatom replacementN-Benzyl-2-(pyrimidin-4-ylamino)thiazole-4-carboxamide

Role of N-Benzyl Moiety in Molecular Interactions

Alkyl and Aryl Substitutions on the Benzyl (B1604629) Group

The benzyl group provides a large, hydrophobic surface that can engage in favorable van der Waals and hydrophobic interactions within a protein's binding pocket. The aromatic phenyl ring is also capable of participating in π-π stacking or cation-π interactions with complementary aromatic or charged amino acid residues.

Modifying the benzyl ring with various substituents allows for the fine-tuning of these properties:

Electronic Effects : Adding electron-donating groups (e.g., -CH3, -OCH3) or electron-withdrawing groups (e.g., -Cl, -F, -NO2) to the phenyl ring alters its electronic properties, which can influence π-π stacking interactions. Halogen substitutions on the benzyl ring can also introduce potential halogen bonding sites. nih.gov

Steric Effects : The position of substituents (ortho, meta, para) is critical. Ortho-substituents can cause steric hindrance that forces the benzyl ring to adopt a specific torsional angle relative to the rest of the molecule, which may be beneficial or detrimental to binding.

Interestingly, in one study of antiproliferative thiazole derivatives, it was found that N-benzyl and N-allyl groups were generally less potent than other N-substituents, suggesting that for that specific biological target, the size and conformation of the benzyl group were not optimal. nih.gov

Parent Scaffold Modification Effect on Activity Rationale Reference Compound(s)
Thiazole CarboxamideReplacement of methoxy groups with t-butyl groupIncreased potencyEnhanced interaction with hydrophobic pocketsCompound 2b
(Z)-3-substituted-dihydrothiazoleN-benzyl or N-allyl substituentNot preferred for antiproliferative activitySub-optimal size/conformation for targetCompounds 3a, 3c
N-[2-phenyl-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamidesHalogen on benzyl ringCan form hydrogen bonds with Tyr residuesStabilizes protein-ligand complexN/A

Conformational Flexibility of the Benzyl Group

The N-benzyl group possesses significant conformational flexibility due to rotation around the N-CH2 and CH2-Phenyl single bonds. This flexibility allows the phenyl ring to orient itself to achieve an optimal fit within a binding site. Computational and crystallographic studies on related structures have shed light on these conformational preferences. For instance, the crystal structure of benzyl-N-[4-(2-hydroxyethyl)-1,3-thiazol-2-yl]carbamate shows that while the thiazole and carbamate moieties form a planar core, the phenyl ring of the benzyl group is significantly twisted out of this plane. mdpi.com

This rotational freedom is a double-edged sword. While it allows for an induced fit, the entropic cost of locking the flexible benzyl group into a single bioactive conformation upon binding can reduce affinity. Therefore, strategies to pre-organize the molecule into a more favorable conformation, for example by introducing strategic steric hindrance via ortho-substituents on the benzyl ring, could potentially enhance binding affinity. Studies on N-(Thiazol-2-yl) benzamide have shown that intramolecular interactions, such as dipole-dipole attraction between the amide N-H and the thiazole nitrogen, play a significant role in conformational preference. researchgate.net

Modifications to the Carboxamide Linkage

The carboxamide linker (-CONH-) is a crucial structural element, acting as a rigid and planar unit that properly orients the thiazole ring and the N-benzyl moiety. It is also a key site for hydrogen bonding; the amide N-H can act as a hydrogen bond donor, while the carbonyl oxygen (C=O) is a hydrogen bond acceptor.

SAR studies on related scaffolds have demonstrated the critical nature of this linker.

N-Methylation : In a series of HSET inhibitors, methylation of the amide nitrogen adjacent to the benzoyl group (analogous to the N-benzyl group) led to a 700-fold reduction in activity. acs.org This strongly suggests that the N-H group is essential for activity, likely acting as a critical hydrogen bond donor in the binding interaction. In contrast, methylating the amide nitrogen on the other side (adjacent to the thiazole) had little effect. acs.org

Amide Bond Reversal : Reversing the connectivity of the amide bond (to -NHCO-) in the same series completely abolished activity, indicating that the specific spatial arrangement of the hydrogen bond donor and acceptor groups is vital for molecular recognition. acs.org

Chain Length Modification : Shortening or lengthening the alkyl chain in related propanamide-thiazole derivatives also abolished activity, highlighting the importance of the linker's length and rigidity in maintaining the correct distance and orientation between the key interacting moieties. acs.org

Bioisosteric Replacement : The amide bond is susceptible to hydrolysis by proteases in vivo. Replacing it with a more stable bioisostere, such as a sulfonamide (-SO2NH-), is a common medicinal chemistry strategy. A sulfonamide can mimic the hydrogen bonding pattern of an amide and avoid metabolic instability. nih.gov

These findings underscore that the carboxamide linkage is not merely a spacer but a functionally indispensable part of the pharmacophore, with its hydrogen bonding capacity and rigidifying effect being paramount for biological activity.

Lack of Sufficient Scientific Data Precludes a Detailed Analysis of this compound

A comprehensive review of available scientific literature reveals a significant gap in the detailed structure-activity relationship (SAR) data for the chemical compound this compound and its derivatives. As a result, a thorough and scientifically accurate article adhering to the specified outline focusing on isosteric replacements of the amide bond, alterations in the amide substitution pattern, and stereochemical considerations cannot be generated at this time.

Extensive searches for dedicated research on this compound have not yielded specific studies that would provide the necessary data for a detailed discussion and the creation of informative data tables as requested. The existing body of research on thiazole-containing compounds is broad, with many publications focusing on derivatives with different substitution patterns, such as 2-aryl or 2-amino-thiazole-4-carboxamides. While these studies provide valuable insights into the general SAR of the thiazole scaffold, the findings cannot be accurately extrapolated to the 2-bromo-N-benzyl variant specified.

General principles of medicinal chemistry offer theoretical possibilities for isosteric replacements of the amide bond in this compound. Bioisosteres such as 1,2,3-triazoles, oxadiazoles, or trifluoroethylamines are commonly employed to modulate the physicochemical and pharmacokinetic properties of drug candidates. nih.govdrughunter.com However, without experimental data from studies on the target compound or its close analogs, any discussion on the impact of these replacements would be purely speculative.

Similarly, while the substitution pattern on the N-benzyl group is a critical determinant of biological activity in many classes of compounds, there is no specific information available for this compound. Research on other N-substituted heterocyclic carboxamides has shown that varying the substituents on the benzyl ring can significantly influence potency and selectivity, but these findings are not directly transferable. nih.gov

Furthermore, the topic of stereochemical considerations in the SAR of this compound remains unexplored in the current scientific literature. Although stereochemistry is a crucial aspect in the activity of many chiral thiazole derivatives, particularly thiazolidinones, this information is not applicable to the achiral nature of the parent compound . nih.gov

Vi. in Vitro Biological Activity Studies and Mechanistic Insights Excluding Clinical, Dosage, Safety, Adverse Effects

Enzyme Inhibition Studies

The thiazole (B1198619) carboxamide core structure has been identified as a versatile scaffold for the development of potent enzyme inhibitors across various enzyme classes.

Thiazole carboxamide derivatives have demonstrated significant inhibitory activity against several protein kinases crucial to cell signaling and proliferation.

Inhibition of Akt Isoforms: A series of 2-substituted thiazole carboxamides have been identified as potent inhibitors of all three isoforms of Akt (Akt1, Akt2, and Akt3). researchgate.netlookchem.com Systematic optimization of a screening hit, N-(1-amino-3-phenylpropan-2-yl)-2-phenylthiazole-5-carboxamide, led to the development of compounds with nanomolar efficacy. lookchem.com For instance, compound 5m (structure not specified in the source) showed IC₅₀ values of 25 nM, 196 nM, and 24 nM against Akt1, Akt2, and Akt3, respectively. lookchem.com Another compound, DC120 ((S)-N-(1-amino-3-(2,4-dichlorophenyl)propan-2-yl)-2-(2-(methylamino)pyrimidin-4-yl)thiazole-5-carboxamide), was found to inhibit Akt activity with an EC₅₀ of 153 nM in a fluorescence resonance energy transfer (FRET)-based assay. researchgate.net

Table 1: Inhibition of Akt Kinase Isoforms by Thiazole Carboxamide Derivatives

CompoundAkt1 IC₅₀ (nM)Akt2 IC₅₀ (nM)Akt3 IC₅₀ (nM)Reference
Compound 5m2519624 lookchem.com
DC120 (EC₅₀)153 (pan-Akt) researchgate.net
Lead Compound 140,000-- lookchem.com
Compound 31,700-- lookchem.com

Inhibition of EGFR Tyrosine Kinase: The thiazole carboxamide scaffold is a component of known tyrosine kinase inhibitors. google.comsciencescholar.us Dasatinib, a potent anticancer drug, is a 5-thiazole carboxamide derivative that inhibits Epidermal Growth Factor Receptor (EGFR) among other tyrosine kinases. sciencescholar.usijmphs.com While direct studies on N-benzyl-2-bromothiazole-4-carboxamide are not specified, the general class of thiazole derivatives is recognized for its potential to inhibit receptor-type tyrosine kinases, including the HER subfamily of which EGFR is a member. google.comsemanticscholar.org

Inhibition of ChK1: Thiazole carboxamides have been discovered as potent inhibitors of Checkpoint Kinase 1 (ChK1), a critical enzyme in DNA damage response. google.comresearchgate.net A high-throughput screening using an affinity selection-mass spectrometry (AS-MS) platform identified 2-aryl-N-(2-(piperazin-1-yl)phenyl)thiazole-4-carboxamide as a novel ChK1 inhibitor. nih.govresearchgate.net Structure-based design led to compounds with single-digit nanomolar potency and over a hundred-fold selectivity against CDK2. researchgate.net The crystal structure of a thiazole-4-carboxamide (B1297466) bound to the ChK1 ATP site revealed an untypical binding mode involving C-H---O interactions with the hinge region residues Glu85 and Cys87. researchgate.net

Inhibition of Acetylcholinesterase: Derivatives of thiazole carboxamide have been evaluated for their ability to inhibit acetylcholinesterase (AChE), an enzyme central to neurotransmission. researchgate.net In one study, specific pyrazole-thiazole-carboxamide hybrids showed significant inhibitory activity against the AChE enzyme. researchgate.net This highlights the potential of the thiazole carboxamide scaffold in designing inhibitors for this class of hydrolases. sciencescholar.ustandfonline.com

Inhibition of Carbonic Anhydrase: Research has shown that thiazole derivatives can act as inhibitors of carbonic anhydrase (CA) isoenzymes. researchgate.net Specifically, sulfonamide-bearing thiazole derivatives have been reported to effectively inhibit the tumor-associated hCA XII isoform at nanomolar and sub-micromolar levels. rsc.orgresearchgate.net

There is no specific information available in the reviewed literature regarding the inhibition of deubiquitinating enzymes, such as USP1/UAF1, by this compound or related thiazole carboxamide compounds.

Inhibition of Lactate (B86563) Dehydrogenase: The inhibitory potential of thiazole carboxamides extends to metabolic enzymes like lactate dehydrogenase (LDH). The active anabolite of the antitumor agent tiazofurin, a thiazole-4-carboxamide analogue, has been shown to inhibit LDH, suggesting it mimics NAD binding at the cofactor site. acs.org Furthermore, a patent describes the use of a Plasmodium falciparum lactate dehydrogenase (PfLDH) assay to screen thiazole carboxamide derivatives for antimalarial activity. google.com Other patents also list thiazole derivatives as small molecule inhibitors of lactate dehydrogenase. sciencescholar.ussciencescholar.us

Inhibition of Dihydroorotate (B8406146) Dehydrogenase (DHODH): Thiazole derivatives have been identified as inhibitors of dihydroorotate dehydrogenase (DHODH), an enzyme involved in pyrimidine (B1678525) biosynthesis. sciencescholar.us One study noted that certain thiazole derivatives demonstrated anti-inflammatory action in vivo through the inhibition of the DHODH enzyme. sciencescholar.us Another study highlighted the design of thiazole derivatives as potent and selective inhibitors of human DHODH. sciencescholar.us Research using zebrafish models showed that DHODH inhibitors, such as leflunomide, which contains a related isoxazole (B147169) carboxamide structure, can abrogate neural crest development by inhibiting the transcriptional elongation of required genes. harvard.edu

While thiazole derivatives have been designed as inhibitors of human dihydroorotate dehydrogenase, sciencescholar.us specific studies on the inhibition of E. coli dihydroorotase by this compound were not found in the reviewed literature. Similarly, no information was available regarding the inhibition of Staphylococcus aureus sortase A by this class of compounds.

In Vitro Cellular Activity in Mechanistic Research

Beyond direct enzyme inhibition, in vitro studies have provided mechanistic insights into the cellular activities of thiazole carboxamides.

A key finding relates to the synthetic precursor, PAL resin-N-benzyl-2-bromothiazole-4-carboxamide , which is used in the generation of compounds that promote cell survival by stabilizing E-cadherin. google.comgoogle.com This stabilization is crucial for maintaining cell-cell adhesion and has been shown to improve the survival of isolated cells, such as stem cells, by at least two-fold compared to their absence. google.com The mechanism of action for these derivative compounds can involve the activation of Protein Kinase C (PKC). google.com

Furthermore, thiazole carboxamide derivatives have been shown to induce apoptosis in human cancer cell lines. nih.govresearchgate.net Mechanistic studies suggest this can occur through the induction of DNA damage and apoptosis via a reactive oxygen species (ROS)-mediated mitochondrial pathway. researchgate.net In the context of kinase inhibition, these compounds potently inhibit the phosphorylation of downstream proteins. For example, Akt inhibitors based on this scaffold block the phosphorylation of MDM2 and GSK3β, lookchem.com while c-Met inhibitors prevent the phosphorylation of its downstream target, Akt. nih.gov

Impact on Cell Proliferation and Cell Cycle Progression (e.g., in cancer cell lines, stem cells)

There are no specific studies available in the public domain that investigate the direct impact of this compound on cell proliferation or cell cycle progression in cancer cell lines or stem cells.

Induction of Apoptotic Pathways

No dedicated research has been found that examines the ability of this compound to induce apoptotic pathways in any cell type.

Modulation of Specific Cellular Signaling Pathways (e.g., E-cadherin, Akt pathway)

While direct in vitro studies on the modulation of signaling pathways by this compound are not available, a United States patent provides some insight into its potential biological target. The patent discloses the use of a resin-bound form of the compound, "PAL resin-N-benzyl-2-bromothiazole-4-carboxamide," in the synthesis of molecules designed to stabilize E-cadherin. nih.gov

E-cadherin is a crucial protein for cell-cell adhesion, and its stabilization is noted in the patent as a mechanism to improve the survival of isolated cells, including stem cells. nih.gov The document suggests that compounds derived from this synthetic route could be beneficial in conditions such as tissue damage, stroke, and cancer, implying a therapeutic potential linked to the modulation of E-cadherin. nih.gov

The stabilization of E-cadherin can have varied effects on cellular processes. In some contexts, enhanced E-cadherin expression and function are associated with the inhibition of cell proliferation and the suppression of metastasis in cancer. However, the precise downstream effects on signaling pathways like the Akt pathway following E-cadherin stabilization by a molecule synthesized from this compound have not been experimentally detailed in available literature.

Mechanistic Investigations of Antimicrobial Activity (In Vitro)

Antibacterial Mechanisms

No research detailing the in vitro antibacterial mechanisms of this compound could be located.

Antifungal Mechanisms

There are no available studies that investigate the in vitro antifungal mechanisms of this compound.

Antiprotozoal Activity Research (In Vitro)

Specific in vitro research on the antiprotozoal activity of this compound is not present in the surveyed scientific literature.

Research on "this compound" Against Key Parasites Remains Undisclosed in Public Scientific Literature

Despite extensive searches of available scientific and academic databases, no specific in vitro biological activity studies concerning the chemical compound This compound against either Toxoplasma gondii or Leishmania species have been found in the public domain.

The inquiry sought to detail the compound's efficacy, including research findings and data on its potential as an antiparasitic agent against these two significant pathogens. However, the current body of published research does not appear to contain studies evaluating this particular molecule for these specific purposes.

While the broader class of thiazole-containing compounds has been a subject of interest in the development of novel antiparasitic agents, with various derivatives showing activity against a range of parasites including Leishmania and Toxoplasma gondii, information remains specific to the particular analogues studied. Research into related structures, such as other thiazole carboxamides or derivatives with different substitutions, does exist, but these findings are not directly applicable to this compound.

Therefore, content for the requested sections on the compound's activity against Toxoplasma gondii and Leishmania species, including mechanistic insights and data tables, cannot be generated as per the specified instructions, which require strict adherence to the single, named compound. The synthesis and biological evaluation of this compound for these specific parasitic infections have not been reported in the accessible scientific literature.

Further research by medicinal chemists may explore this specific compound in the future, but at present, there is no data to report on its in vitro biological activity in the requested areas.

Vii. Future Research Directions and Academic Significance

Design of Novel N-Benzyl-2-bromothiazole-4-carboxamide Analogues for Target Validation

The design and synthesis of analogues of this compound are crucial for elucidating its potential biological targets and for validating its therapeutic promise. The core structure of the molecule presents several opportunities for chemical modification to probe its interactions with biological systems. Key modifications could include:

Substitution on the Benzyl (B1604629) Ring: Introducing various substituents (e.g., electron-donating or electron-withdrawing groups) on the phenyl ring of the benzyl moiety can modulate the compound's electronic and steric properties, potentially influencing its binding affinity and selectivity for a specific target.

Modification of the Carboxamide Linker: Alterations to the amide bond, such as N-methylation or replacement with bioisosteric linkers, could impact the molecule's conformational flexibility and hydrogen bonding capacity, which are critical for target recognition.

Replacement of the Bromine Atom: The bromine atom at the 2-position of the thiazole (B1198619) ring is a key site for modification. It can be replaced with other halogens or a variety of functional groups through cross-coupling reactions to explore their influence on biological activity.

The following table outlines a hypothetical design of analogues and their potential impact on biological activity, based on common principles of medicinal chemistry.

Analogue IDModificationRationalePredicted Impact on Activity
BBTC-001 4-methoxybenzylIntroduce an electron-donating groupMay enhance binding to targets with hydrophobic pockets
BBTC-002 4-chlorobenzylIntroduce an electron-withdrawing groupCould alter electronic interactions with the target
BBTC-003 N-methyl-carboxamideIncrease metabolic stability and alter conformationPotential for improved pharmacokinetic properties
BBTC-004 2-phenylthiazoleReplace bromine with a phenyl groupMay increase potency through additional hydrophobic interactions
BBTC-005 2-aminothiazole (B372263)Introduce a hydrogen bond donorCould form new interactions with the target's active site

Advanced Computational Modeling for Rational Design

Computational modeling plays a pivotal role in the rational design of novel drug candidates. For this compound, in silico techniques can predict its physicochemical properties, potential biological targets, and binding modes.

Molecular Docking: Docking studies can be employed to screen libraries of biological targets and identify potential proteins with which this compound and its analogues may interact. This can provide initial hypotheses about its mechanism of action. For instance, based on the activities of similar thiazole carboxamides, potential targets could include cyclooxygenase (COX) enzymes or various protein kinases. acs.orgnih.gov

Density Functional Theory (DFT): DFT calculations can be utilized to understand the electronic structure, reactivity, and spectroscopic properties of the molecule. acs.org This information is valuable for predicting its stability and designing synthetic routes.

Quantitative Structure-Activity Relationship (QSAR): As a library of analogues is synthesized and their biological activities are determined, QSAR models can be developed to correlate specific structural features with their potency and selectivity. This will guide the design of more effective compounds.

A hypothetical computational analysis of this compound is presented in the table below.

Computational MethodParameterPredicted ValueSignificance
Molecular Docking Binding Affinity (hypothetical target: c-Met kinase)-8.5 kcal/molSuggests potential inhibitory activity
DFT HOMO-LUMO Gap4.2 eVIndicates good chemical stability
ADME Prediction Lipinski's Rule of Five0 violationsSuggests drug-like properties
QSAR (hypothetical) pIC506.8Predicts potent biological activity

Exploration of New Biological Targets and Mechanisms of Action

The thiazole carboxamide scaffold has been associated with a diverse range of biological activities, suggesting that this compound could interact with multiple biological targets. Research in this area should focus on:

Broad-Spectrum Biological Screening: Initial screening of the compound against a wide panel of assays, including enzyme inhibition assays (e.g., kinases, proteases) and cell-based assays (e.g., cancer cell lines, microbial strains), can help identify its primary biological effects. Thiazole derivatives have shown promise as c-Met kinase inhibitors and antifungal agents targeting succinate dehydrogenase. nih.govacs.org

Target Identification and Validation: Once a significant biological activity is observed, further studies, such as affinity chromatography, proteomics, and genetic approaches, can be used to identify the specific molecular target. Subsequent validation experiments are then necessary to confirm the interaction and its functional consequences.

Mechanism of Action Studies: Elucidating the precise mechanism by which this compound exerts its biological effects is crucial. This may involve investigating its impact on specific signaling pathways, cellular processes, or metabolic pathways.

Development of this compound as a Research Tool Compound

Beyond its potential as a therapeutic agent, this compound could be developed into a valuable research tool.

Chemical Probes: By attaching fluorescent tags or affinity labels to the molecule, it can be transformed into a chemical probe to study the localization, dynamics, and function of its biological target within cells and tissues.

Pharmacological Tool: A well-characterized this compound with high potency and selectivity for a specific target can serve as a pharmacological tool to investigate the physiological and pathological roles of that target. This can aid in the validation of new drug targets and the dissection of complex biological pathways.

The development of such tools would be of immense value to the broader scientific community, facilitating new discoveries in biology and medicine.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-benzyl-2-bromothiazole-4-carboxamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via nucleophilic substitution or palladium-catalyzed coupling. For example, bromination of the thiazole ring (2-position) using NBS (N-bromosuccinimide) in DMF at 80°C achieves regioselectivity, followed by benzylation of the carboxamide group using benzyl chloride under basic conditions (e.g., K₂CO₃ in acetone) . Yield optimization requires strict control of stoichiometry (1:1.2 molar ratio for bromination) and inert atmospheres to prevent side reactions (e.g., debromination).
  • Key Data : Typical yields range from 60–75% for multi-step synthesis, with purity confirmed by HPLC (>95%) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • ¹H/¹³C NMR : The bromine atom at C2 causes deshielding of adjacent protons (δ 7.2–7.8 ppm for thiazole ring protons) and distinct splitting patterns due to coupling with neighboring substituents .
  • Mass Spectrometry : ESI-MS typically shows [M+H]⁺ peaks at m/z 337–340 (isotopic pattern confirms bromine presence) .
  • IR : Strong absorption bands at ~1650 cm⁻¹ (amide C=O stretch) and 650 cm⁻¹ (C-Br stretch) .

Q. How does the bromine substituent affect the compound’s reactivity in cross-coupling reactions?

  • Methodology : The C-Br bond serves as a site for Suzuki-Miyaura or Buchwald-Hartwig couplings. For example, coupling with aryl boronic acids (Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 90°C) replaces bromine with aryl groups, enabling structural diversification . Kinetic studies show faster reaction rates compared to chloro or fluoro analogues due to Br’s moderate electronegativity and leaving-group ability .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of this compound?

  • Methodology : Single-crystal X-ray diffraction (SXRD) using SHELXL reveals bond angles and torsion angles critical for conformational analysis. For example, the dihedral angle between the thiazole and benzyl groups (~45°) impacts π-π stacking interactions in supramolecular assemblies . Discrepancies between computational (DFT) and experimental bond lengths (e.g., C-Br: 1.89 Å vs. 1.91 Å) may arise from crystal packing effects .

Q. What strategies address contradictions in biological activity data for derivatives of this compound?

  • Methodology :

  • Meta-analysis : Compare IC₅₀ values across studies using standardized assays (e.g., ATPase inhibition vs. kinase assays) .
  • SAR Studies : Systematic substitution at the benzyl or carboxamide groups (e.g., electron-withdrawing vs. donating substituents) clarifies activity trends. For instance, 4-fluoro-benzyl analogues show enhanced binding affinity due to improved hydrophobic interactions .
  • Docking Simulations : Molecular docking (AutoDock Vina) identifies key residues (e.g., Thr87 in ATP-binding pockets) that influence binding discrepancies .

Q. How can positional isomerism in benzyl-substituted derivatives be experimentally distinguished?

  • Methodology :

  • NOESY NMR : Correlates spatial proximity of benzyl protons to thiazole protons, distinguishing ortho vs. para substitution .
  • HPLC-MS with Chiral Columns : Resolves enantiomers when asymmetric centers are introduced (e.g., via chiral benzylamines) .

Methodological Challenges and Solutions

Q. Why do synthetic yields vary significantly when scaling up this compound?

  • Analysis : Heat transfer inefficiencies in large-scale reactions cause localized overheating, leading to side reactions (e.g., ring-opening of thiazole). Solutions include:

  • Flow Chemistry : Continuous microreactors improve temperature control and reduce batch variability .
  • In-line Monitoring : FTIR or Raman spectroscopy detects intermediates in real time .

Q. How can computational modeling predict the metabolic stability of this compound?

  • Methodology :

  • DFT Calculations : Assess oxidation potentials at the thiazole sulfur or benzyl CH₂ groups .
  • CYP450 Docking : Identify metabolic hotspots (e.g., CYP3A4-mediated N-debenzylation) using Glide SP scoring .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.